molecular formula C17H14N2 B2989160 1-(4-methylbenzyl)-1H-indole-3-carbonitrile CAS No. 1226171-02-3

1-(4-methylbenzyl)-1H-indole-3-carbonitrile

Cat. No. B2989160
CAS RN: 1226171-02-3
M. Wt: 246.313
InChI Key: NQQUKEPGPUZCBQ-UHFFFAOYSA-N
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Description

“1-(4-Methylbenzyl)piperazine” is a derivative of benzylpiperazine and has been sold as an ingredient in legal recreational drugs known as "party pills" . It has excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity because of its chemical structure .


Synthesis Analysis

A method for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from in-situ-generated azides and terminal alkynes by Cu(I)-catalyzed 1,3 dipolar cycloaddition (the so-called click reaction) is described . The reaction proceeds smoothly in a 1:1 mixture of water and ethanol at room temperature without any additive .


Molecular Structure Analysis

The structure of the compound was established based on 1H, 13C, and 2D NMR spectroscopy and high-resolution mass spectrometry .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . The reaction of 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one with diazomethane proceeds as a double methylene transfer, affording a benzyl-substituted cyclopropane spiro-fused with isoxazol-5-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the C3 carbon of the MBB compound displays its characteristic peak at 131.5 ppm . The appearance of a set of peaks at 129.4, 128.5, 127.9, and 126.9 ppm refers to the CH carbons (C11 & C13, C10 & C14, C1 & C5, and C2 & C4) of aromatic rings .

Scientific Research Applications

Photolysis and Rearrangement Studies

The compound 1-(4-methylbenzyl)-1H-indole-3-carbonitrile has been studied in the context of photolysis and rearrangement processes. In research by Mitchell and Rees (1987), the photolysis of various 1-aryl-1,2,3-triazoles, which are structurally related to 1-(4-methylbenzyl)-1H-indole-3-carbonitrile, was explored. This study provides insights into the behavior of indole derivatives under photolysis, revealing the formation of benz[g] indoles and the potential antiaromatic 1H-azirines as intermediates (Mitchell & Rees, 1987).

Nucleophilic Reactivities of Indoles

Lakhdar et al. (2006) examined the nucleophilic reactivities of indoles, including compounds similar to 1-(4-methylbenzyl)-1H-indole-3-carbonitrile. This study provides valuable information on the reactivity parameters of indoles, contributing to a broader understanding of their chemical behavior (Lakhdar et al., 2006).

Synthesis of Indole Derivatives

Adams et al. (1991) focused on the synthesis of 4-Hydroxy-1H-indole-2-carbonitrile, a compound closely related to 1-(4-methylbenzyl)-1H-indole-3-carbonitrile. This study highlights the challenges and novel approaches in the synthesis of such complex molecules (Adams, Press, & Degan, 1991).

Other Relevant Studies

Several other studies provide additional insights into the applications and properties of compounds structurally similar to 1-(4-methylbenzyl)-1H-indole-3-carbonitrile. These include:

  • Boros, Kaldor, and Turnbull (2011) on the scalable synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile (Boros, Kaldor, & Turnbull, 2011).
  • Research by Estep (1995) on the efficient synthesis of 4-Hydroxy-1H-indole-2-carbonitrile (Estep, 1995).
  • A study by Bautista-Aguilera et al. (2014) focusing on indole derivatives as cholinesterase and monoamine oxidase inhibitors (Bautista-Aguilera et al., 2014).

Safety and Hazards

The safety data sheet for “4-Methylbenzyl isocyanate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The previously unknown cyclopropane spiro-fused with isoxazol-5-one was synthesized from benzylideneisoxazol-5-one in 34% yield via double methylene transfer from diazomethane . This opens up new possibilities for the synthesis of nitrogen heterocycles .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-13-6-8-14(9-7-13)11-19-12-15(10-18)16-4-2-3-5-17(16)19/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQUKEPGPUZCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-1H-indole-3-carbonitrile

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